1-Ethyl-2-methyl-1H-benzimidazol-5-amine dihydrochloride
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Description
1-Ethyl-2-methyl-1H-benzimidazol-5-amine dihydrochloride is a chemical compound with the molecular formula C10H13N3.2ClH . It is also known by other names such as 1H-Benzimidazol-5-amine, 1-ethyl-2-methyl-, dihydrochloride .
Molecular Structure Analysis
The molecular structure of this compound can be represented by the SMILES notation: Cl.Cl.CCN1C©=NC2=C1C=CC(N)=C2 . This indicates that the molecule consists of a benzimidazole core with an ethyl group at the 1-position and a methyl group at the 2-position .Physical And Chemical Properties Analysis
This compound is a solid at room temperature . Its molecular weight is 248.15 . The InChI code for this compound is 1S/C10H13N3.2ClH/c1-2-13-9-6-4-3-5-8(9)12-10(13)7-11;;/h3-6H,2,7,11H2,1H3;2*1H .Scientific Research Applications
Synthesis and Biological Evaluation
Synthesis and Evaluation of Mannich Bases of Benzimidazole Derivatives A study by Mariappan et al. (2011) reported the synthesis of 1-(N-substituted amino)methyl-2-ethyl benzimidazole derivatives. These compounds were evaluated for their anti-inflammatory and analgesic responses. The study found that some derivatives exhibited significant bioactivity, indicating potential applications in developing anti-inflammatory and analgesic agents (Mariappan, Bhuyan, Kumar, Kumar, & Murali, 2011).
Antimicrobial and Cytotoxic Activity Noolvi et al. (2014) synthesized a series of 1-methyl-N-((substituted-phenylmethylidene)-1H-benzimidazol-2-amines and evaluated them for their antimicrobial and cytotoxic properties. The study identified compounds with significant antibacterial and cytotoxic activity, suggesting their potential for pharmaceutical applications (Noolvi, Agrawal, Patel, Badiger, Gaba, & Zambre, 2014).
Chemical Properties and Applications
Search for Pharmacologically Active Compounds Research by Zhukovskaya et al. (2017) explored the synthesis of dialkylaminobenzimidazoles for their potential antiarrhythmic, antiaggregation, and antiserotonin activities. This study identified compounds with notable pharmacological activities, which could serve as leads for further drug development (Zhukovskaya, Anisimova, Spasov, Yakovlev, Gurova, Kucheryavenko, Salaznikova, Kuznetsova, Mal’tsev, Brigadirova, Morkovina, Solov’eva, Gurova, & Reznikov, 2017).
Developing {M(CO)3}+ Core for Fluorescence Applications Wei et al. (2006) investigated the synthesis of tridentate ligands derived from benzimidazole and their complexes with rhenium tricarbonyl for fluorescence applications. This study demonstrated the potential use of these complexes in developing fluorescent probes and materials science applications (Wei, Babich, Ouellette, & Zubieta, 2006).
properties
IUPAC Name |
1-ethyl-2-methylbenzimidazol-5-amine;dihydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N3.2ClH/c1-3-13-7(2)12-9-6-8(11)4-5-10(9)13;;/h4-6H,3,11H2,1-2H3;2*1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QFDZWBFEBAPLOT-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=NC2=C1C=CC(=C2)N)C.Cl.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15Cl2N3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.15 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Benzimidazole, 5-amino-1-ethyl-2-methyl-, dihydrochloride | |
CAS RN |
73688-69-4 |
Source
|
Record name | 1-ethyl-2-methyl-1H-benzimidazol-5-amine dihydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.070.496 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 1-Ethyl-2-methyl-1H-benzimidazol-5-amine dihydrochloride | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/47PGK5NVG3 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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